molecular formula C6H10Cl2N2O2 B096663 N,N'-Bis(2-chloroethyl)oxamide CAS No. 16813-43-7

N,N'-Bis(2-chloroethyl)oxamide

Cat. No.: B096663
CAS No.: 16813-43-7
M. Wt: 213.06 g/mol
InChI Key: MUAULJMMFLVLHM-UHFFFAOYSA-N
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Description

N,N’-Bis(2-chloroethyl)oxamide, also known as HN2, is a synthetic nitrogen-containing compound with a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a tool for studying the effects of alkylating agents on DNA, and as a tool for studying the effects of alkylating agents on proteins. HN2 has been used in the development of novel pharmaceuticals, in the study of the effects of radiation on biological systems, and in the study of the effects of environmental toxins.

Scientific Research Applications

  • Coordination Chemistry : N,N'-Bis(coordinating group substituted)oxamides are used to design homo- and heterometallic species due to their easy cis-trans isomerization equilibria and the variety of substituents that can alter charge, complexing ability, and polarity. They are effective in stabilizing high oxidation states of late first-row transition metal ions and show potential in mediating antiferromagnetic interactions between paramagnetic centers (Ruiz et al., 1999).

  • Structural Investigation : N,N'-Bis(2-hydroxyphenyl)oxamide and its derivatives demonstrate intramolecular three-center hydrogen bonding. Their structures are confirmed through NMR and X-ray diffraction studies, showing planar conformation and trans configuration in solid state, which is relevant for understanding their chemical behavior (Martínez-Martínez et al., 1998).

  • Bimetallic Complexes : Asymmetric N,N'-Bis(substituted)oxamide ligands are used to synthesize bimetallic complexes with potential in vitro cytotoxic activities and reactivities towards DNA and protein. This highlights their potential application in medicinal chemistry and cancer research (Li et al., 2012).

  • Spectrophotometric Studies : N,N'-Bis(2-Sulphoethyl)dithio-oxamide has been used as a reagent for palladium, forming water-soluble chelates with palladium(II) in acid solutions. This application is significant in analytical chemistry for the detection and quantification of palladium (Goeminne et al., 1963).

  • NMR Study of Oxamide Derivatives : The conformational behavior of various oxamide derivatives, including N,N'-Bis[(2-hydroxy)phenyl]oxamide, has been studied using NMR spectroscopy. This provides insights into their structural and electronic properties (Martínez-Martínez et al., 1993).

  • Cancer Research : N,N'-Bis(2-chloroethyl)oxamide derivatives, as metabolites of the antitumor agent cyclophosphamide, have been identified and studied for their cytotoxic properties, contributing to our understanding of chemotherapy drug metabolism and action (Struck et al., 1971).

  • Polyurethane Foam Production : N,N'-Bis(2-hydroxyethyl)oxamide derivatives have been used in the synthesis of polyurethane foams, demonstrating enhanced thermal stability and mechanical properties. This application is relevant in materials science and engineering (Zarzyka et al., 2012).

Safety and Hazards

This compound may decompose upon combustion or in high temperatures to generate poisonous fumes . In case of contact, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If skin irritation or rash occurs, or if eye irritation persists after rinsing, it is recommended to get medical advice/attention .

Properties

IUPAC Name

N,N'-bis(2-chloroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAULJMMFLVLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292568
Record name N,N'-Bis(2-chloroethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16813-43-7
Record name 16813-43-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(2-chloroethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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